

2-(Aminomethyl)benzoic acid CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Aminomethyl)benzoic acid**

Cat. No.: **B1207630**

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An In-depth Technical Guide to **2-(Aminomethyl)benzoic Acid**: CAS Number, Identification, and Properties

This technical guide provides a comprehensive overview of **2-(aminomethyl)benzoic acid**, including its chemical identification, physical and chemical properties, synthesis, and analytical protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

2-(Aminomethyl)benzoic acid is an organic compound containing both an aminomethyl and a carboxylic acid functional group attached to a benzene ring at ortho positions. Its hydrochloride salt is also a common form.

Table 1: Chemical Identification and Physical Properties

Property	2-(Aminomethyl)benzoic acid	2-(Aminomethyl)benzoic acid hydrochloride
CAS Number	25672-97-3 [1]	10017-39-7 [2] [3]
Molecular Formula	C ₈ H ₉ NO ₂ [1]	C ₈ H ₁₀ CINO ₂ [2] [3]
Molecular Weight	151.16 g/mol [1]	187.62 g/mol [2] [3]
Appearance	Solid	Solid [2]
Melting Point	Not available	219-225 °C [2]
SMILES	C1=CC=C(C(=C1)CN)C(=O)O [1]	Cl.NCc1ccccc1C(O)=O [2]
InChI	InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,4H,5,9H2,(H,10,11);1H [2]	1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H [2]

Table 2: Computed Chemical Properties

Property	2-(Aminomethyl)benzoic acid	2-(Aminomethyl)benzoic acid hydrochloride
Topological Polar Surface Area (TPSA)	63.32 Å ² [1]	63.3 Å ² [4]
logP	0.8435 [1]	Not available
Hydrogen Bond Donors	2 [1]	2
Hydrogen Bond Acceptors	2 [1]	3
Rotatable Bonds	2 [1]	2

Synthesis of 2-(Aminomethyl)benzoic Acid

A novel synthesis method for aminomethylbenzoic acid is described in Chinese patent CN102718673A. The process involves two main steps: the hydrolysis of a cyanobenzyl

chloride precursor to form a chloromethyl benzoic acid intermediate, followed by an amination reaction.

Experimental Protocol: Two-Step Synthesis

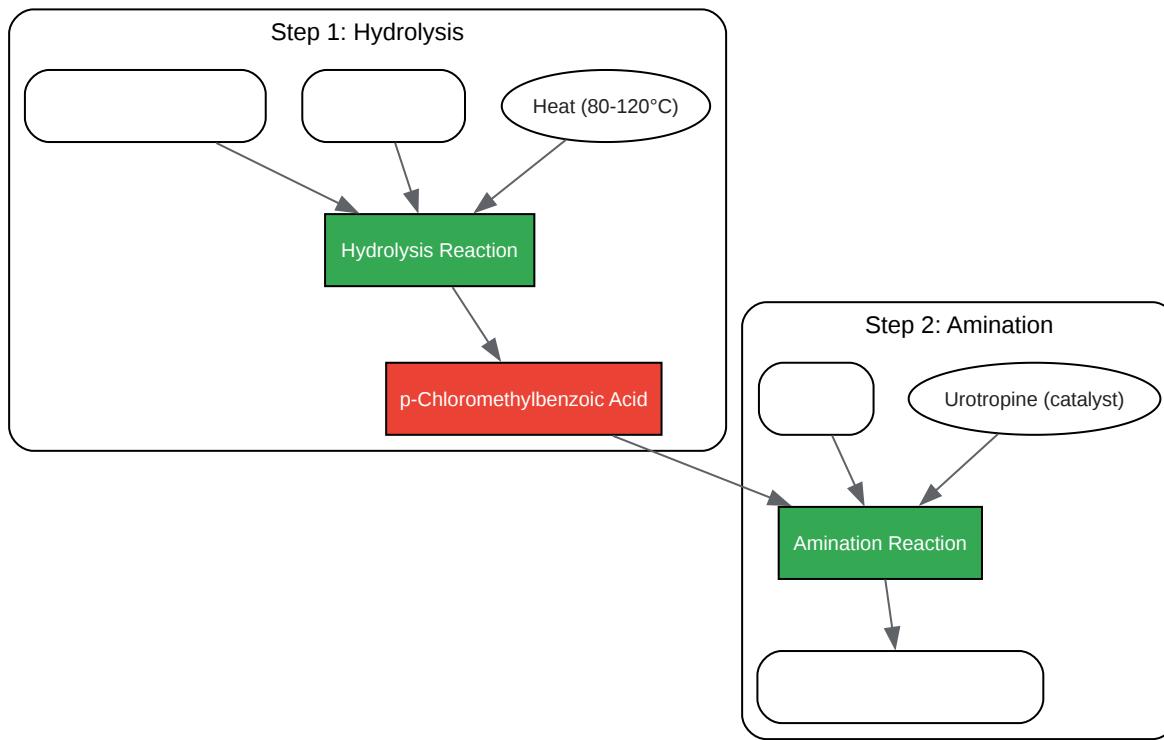
Step 1: Hydrolysis of p-cyanobenzyl chloride to p-chloromethylbenzoic acid

- In a reaction vessel, combine p-cyanobenzyl chloride with an acidic solution (e.g., concentrated hydrochloric acid or sulfuric acid).
- The reaction mixture is heated to a temperature range of 80-120 °C.
- The reaction is allowed to proceed for approximately 2-10 hours, during which the cyano group is hydrolyzed to a carboxylic acid.
- After the reaction is complete, the mixture is cooled to induce crystallization of the p-chloromethylbenzoic acid product.
- The solid product is isolated by filtration. The crude product can be purified further if necessary, with reported purities exceeding 95%.

Step 2: Amination of p-chloromethylbenzoic acid to Aminomethylbenzoic Acid

- The p-chloromethylbenzoic acid intermediate is subjected to an amination reaction with ammonia.
- Urotropine is used as a catalyst in this step.
- The reaction is carried out to substitute the chloro group with an amino group, yielding the final aminomethylbenzoic acid product.

Below is a logical workflow for the synthesis process.



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Caption: Synthesis workflow for **2-(Aminomethyl)benzoic acid**.

Identification and Characterization

The identification and characterization of **2-(aminomethyl)benzoic acid** can be performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **2-(aminomethyl)benzoic acid** are not readily available in the public domain, predicted spectral data can provide valuable insights for structural elucidation.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - For ^1H NMR, accurately weigh approximately 5-20 mg of the sample.
 - For ^{13}C NMR, weigh approximately 20-50 mg of the sample.
 - Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, which is effective for compounds with carboxylic acid and amine functionalities. Use approximately 0.6-0.7 mL of the solvent in a clean NMR tube. Gentle warming or sonication can aid dissolution.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Use tetramethylsilane (TMS) as an internal standard.

Expected Spectral Features:

- ^1H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm), a signal for the aminomethyl protons, and a broad singlet for the carboxylic acid proton in the downfield region (typically >10 ppm). The amine protons may appear as a broad singlet.
- ^{13}C NMR: The spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (downfield, >165 ppm), aromatic carbons (in the range of 110-150 ppm), and the aliphatic carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Experimental Protocol: IR Analysis

- Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.

- Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm^{-1}).

Expected Spectral Features:

- A broad absorption band in the region of 3300-2500 cm^{-1} corresponding to the O-H stretching of the carboxylic acid.
- N-H stretching vibrations of the primary amine around 3400-3300 cm^{-1} .
- C=O stretching of the carboxylic acid around 1700-1680 cm^{-1} .
- C-N stretching vibrations.
- Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

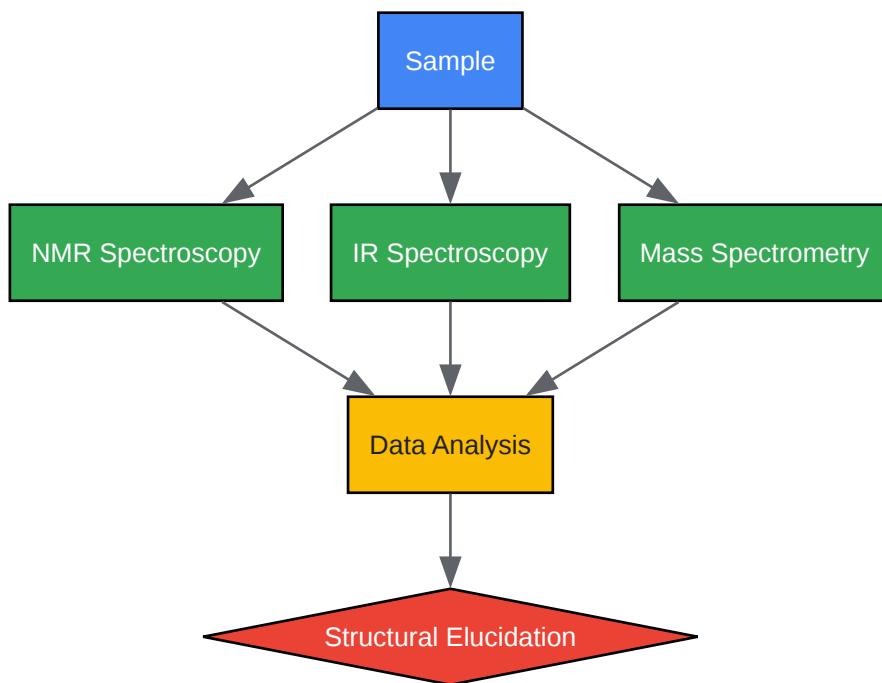
Experimental Protocol: MS Analysis

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI).
- Data Acquisition: Acquire the mass spectrum.

Expected Results:

- The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.16 for the free acid).

Below is a diagram illustrating a general workflow for the analytical identification of the compound.



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Caption: Analytical workflow for compound identification.

Biological Activity and Signaling Pathways

While much of the detailed literature on the biological activity of aminomethylbenzoic acid focuses on the para-isomer (4-aminomethylbenzoic acid, PAMBA), which is a known antifibrinolytic agent, the ortho-isomer is of interest for its potential pharmacological properties. Derivatives of the closely related 2-aminobenzoic acid have been reported to possess anti-inflammatory and analgesic activities.

The primary mechanism of action for aminomethylbenzoic acid as an antifibrinolytic is the inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, it prevents its conversion to plasmin, the enzyme responsible for fibrin clot degradation. This action helps to stabilize blood clots and prevent excessive bleeding. It is plausible that **2-(aminomethyl)benzoic acid** shares some of this biological activity. Further research is needed to fully elucidate the specific biological roles and signaling pathways associated with the ortho-isomer.

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- To cite this document: BenchChem. [2-(Aminomethyl)benzoic acid CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207630#2-aminomethyl-benzoic-acid-cas-number-and-identification]

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